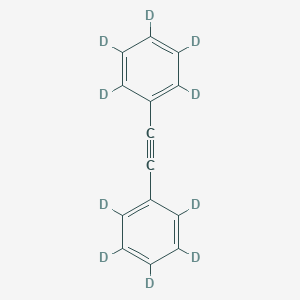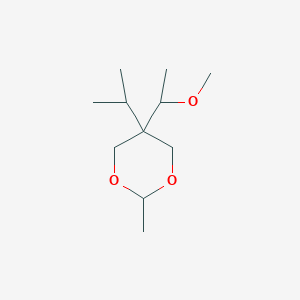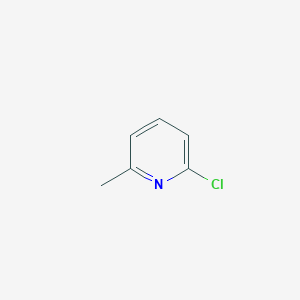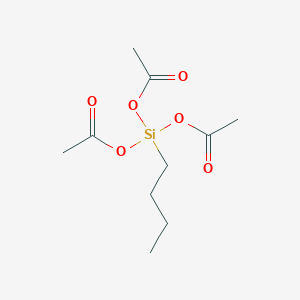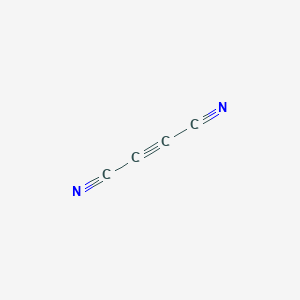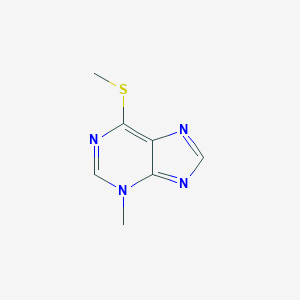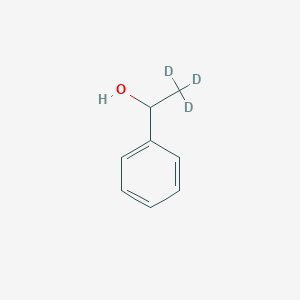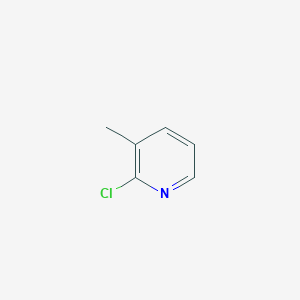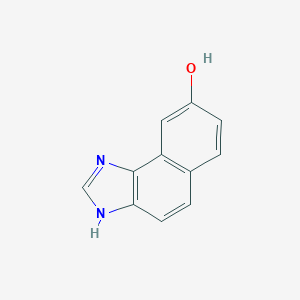
Naphth(1,2-d)imidazol-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphth(1,2-d)imidazol-8-ol, also known as NDIM, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. NDIM is a derivative of naphthalene and imidazole, and its unique structure makes it a promising candidate for drug development, catalysis, and material sciences. In
Applications De Recherche Scientifique
Naphth(1,2-d)imidazol-8-ol has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. Naphth(1,2-d)imidazol-8-ol has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Naphth(1,2-d)imidazol-8-ol has also been investigated for its catalytic properties. It has been shown to catalyze various reactions, including oxidation, reduction, and cross-coupling reactions. Naphth(1,2-d)imidazol-8-ol-based catalysts have been used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
In addition, Naphth(1,2-d)imidazol-8-ol has been studied for its material science applications. It has been used as a building block for the synthesis of functional materials, such as fluorescent dyes, sensors, and polymers.
Mécanisme D'action
The mechanism of action of Naphth(1,2-d)imidazol-8-ol is not fully understood. However, it has been proposed that Naphth(1,2-d)imidazol-8-ol exerts its biological activity by modulating various signaling pathways. For example, Naphth(1,2-d)imidazol-8-ol has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Naphth(1,2-d)imidazol-8-ol has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and diabetes.
Biochemical and Physiological Effects:
Naphth(1,2-d)imidazol-8-ol has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and apoptosis. Naphth(1,2-d)imidazol-8-ol has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Naphth(1,2-d)imidazol-8-ol has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Naphth(1,2-d)imidazol-8-ol is also stable under various reaction conditions, making it a versatile building block for the synthesis of various compounds. However, Naphth(1,2-d)imidazol-8-ol has some limitations, such as its low solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for Naphth(1,2-d)imidazol-8-ol research. One potential direction is the development of Naphth(1,2-d)imidazol-8-ol-based drugs for the treatment of neurodegenerative diseases. Another direction is the optimization of Naphth(1,2-d)imidazol-8-ol-based catalysts for various reactions. Naphth(1,2-d)imidazol-8-ol can also be used as a building block for the synthesis of new functional materials with unique properties. Additionally, the mechanism of action of Naphth(1,2-d)imidazol-8-ol needs to be further elucidated to fully understand its biological activity.
Méthodes De Synthèse
The synthesis of Naphth(1,2-d)imidazol-8-ol involves the reaction of 2-naphthol and 1,2-diaminobenzene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form Naphth(1,2-d)imidazol-8-ol. The yield of Naphth(1,2-d)imidazol-8-ol can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
Propriétés
Numéro CAS |
74381-61-6 |
|---|---|
Nom du produit |
Naphth(1,2-d)imidazol-8-ol |
Formule moléculaire |
C11H8N2O |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
3H-benzo[e]benzimidazol-8-ol |
InChI |
InChI=1S/C11H8N2O/c14-8-3-1-7-2-4-10-11(9(7)5-8)13-6-12-10/h1-6,14H,(H,12,13) |
Clé InChI |
RPDZLMLGUVJIQG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2N=CN3)O |
SMILES canonique |
C1=CC(=CC2=C1C=CC3=C2N=CN3)O |
Autres numéros CAS |
74381-61-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




